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Abstract
1-Aminocyclobutanecarboxylic acid (ACBC), a cyclic non-proteinogenic amino acid, has

garnered significant interest in the scientific community for its diverse biological activities and

applications. This technical guide provides a comprehensive overview of ACBC, encompassing

its chemical and physical properties, detailed synthesis protocols, and its multifaceted roles in

neuroscience and oncology. The document elucidates its mechanism of action as a partial

agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor and its utility as a

positron emission tomography (PET) imaging agent for tumor detection. Furthermore, this

guide delves into its application as a constrained amino acid in peptide synthesis and its

emerging potential as a succinate dehydrogenase inhibitor. Experimental protocols for its

synthesis and key biological assays are detailed to facilitate further research and development.

Chemical and Physical Properties
1-Aminocyclobutanecarboxylic acid is a white, crystalline powder.[1] Its fundamental

properties are summarized in the table below.
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Property Value Reference

CAS Number 22264-50-2 [1]

Molecular Formula C5H9NO2 [2]

Molecular Weight 115.13 g/mol [2]

Melting Point 261 °C (decomposes) [1][3]

Water Solubility Soluble up to 100 mM [1][4]

pKa 2.38 ± 0.20 (Predicted) [1]

Appearance White powder/solid [1][3]

InChI Key
FVTVMQPGKVHSEY-

UHFFFAOYSA-N
[1]

SMILES C1CC(C1)(C(=O)O)N [3]

Synthesis Protocols
Several methods for the synthesis of 1-aminocyclobutanecarboxylic acid and its derivatives

have been reported. Below are detailed protocols for common synthetic routes.

Synthesis from 1-Carbamoyl-cyclobutanecarboxylic
Acid
This method involves the Hofmann rearrangement of a cyclic amide.

Experimental Protocol:

Dissolve 1-carbamoyl-cyclobutanecarboxylic acid (1.43 g, 10.0 mmol) in a water-ice bath

under a nitrogen atmosphere.

Slowly add 1N aqueous NaOH solution (10 mL, 10.0 mmol).

Slowly add NaOCl solution (10-13%, 9.0 mL, ~15.0 mmol) and stir the reaction mixture for 1

hour at 5 °C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4243701/
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0042-1752675
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0042-1752675
https://pmc.ncbi.nlm.nih.gov/articles/PMC4243701/
https://www.chembk.com/en/chem/1-aMinocyclobutane-1-carboxylic%20acid%20hydrochloride
https://pmc.ncbi.nlm.nih.gov/articles/PMC4243701/
https://www.researchgate.net/publication/51882407_Synthesis_of_oncological_C-11radiopharmaceuticals_for_clinical_PET
https://pmc.ncbi.nlm.nih.gov/articles/PMC4243701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4243701/
https://www.chembk.com/en/chem/1-aMinocyclobutane-1-carboxylic%20acid%20hydrochloride
https://pmc.ncbi.nlm.nih.gov/articles/PMC4243701/
https://www.chembk.com/en/chem/1-aMinocyclobutane-1-carboxylic%20acid%20hydrochloride
https://www.benchchem.com/product/b3417913?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3417913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Slowly add 10N NaOH solution (2.0 mL, 20 mmol), ensuring the reaction temperature

remains below 20 °C.

Stir the mixture at 15-25 °C for 3 hours, monitoring the reaction progress by LC-MS.

Upon completion, the product can be isolated and purified using standard techniques.[4]

Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid
This protocol describes the protection of the amino group of ACBC with a tert-butoxycarbonyl

(Boc) group, a common step for its use in peptide synthesis.[5][6]

Experimental Protocol:

To a stirred solution of 1-aminocyclobutanecarboxylic acid (2 g, 17 mmol) in a 1:1 mixture

of 1,4-dioxane and water (40 mL total), add sodium bicarbonate (4.4 g, 57 mmol).[6]

Cool the mixture to 0°C and add di-tert-butyl dicarbonate (Boc)2O (4.5 g, 20.4 mmol).[6]

Stir the reaction mixture at room temperature for approximately 12 hours, monitoring for the

complete conversion of the starting material.[6]

Wash the reaction mixture with ethyl acetate (30 mL) to remove impurities.[6]

Acidify the aqueous layer with 1N HCl to a pH of 2-3.[6]

Extract the product with dichloromethane (2 x 40 mL).[6]

Combine the organic extracts, wash with water and then brine, and dry over anhydrous

sodium sulfate.[6]

Filter and evaporate the solvent under reduced pressure to yield the crude product.[6]

Purify the crude residue by silica gel column chromatography using 35% ethyl acetate in n-

hexane as the eluent to afford N-Boc-1-aminocyclobutanecarboxylic acid as an off-white

solid.[6]
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Caption: Workflow for the synthesis of N-Boc-1-aminocyclobutanecarboxylic acid.

Biological Activity and Mechanism of Action
NMDA Receptor Modulation
The primary biological activity of 1-aminocyclobutanecarboxylic acid is its function as a

partial agonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[4][7]

The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity,

learning, and memory. For activation, the NMDA receptor requires the binding of both

glutamate and a co-agonist, typically glycine or D-serine.

ACBC mimics glycine at its binding site on the GluN1 subunit of the NMDA receptor, but it

elicits a submaximal response compared to the full agonists. This partial agonism allows ACBC

to modulate NMDA receptor activity, which can have neuroprotective and anticonvulsant

effects.[5][8] Derivatives of ACBC have been synthesized and shown to be potent and selective

NMDA receptor antagonists, with some exhibiting greater potency than the standard antagonist

D-2-amino-5-phosphonopentanoate (D-AP5).[5]
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Caption: ACBC as a partial agonist at the NMDA receptor glycine site.

Experimental Protocol: NMDA Receptor Binding Assay

A competitive binding assay can be used to determine the affinity of ACBC for the glycine

binding site of the NMDA receptor.

Membrane Preparation: Prepare synaptic plasma membranes from rat forebrain tissue.

Radioligand: Use a radiolabeled antagonist for the glycine site, such as [³H]L-689,560.

Incubation: Incubate the brain membranes with the radioligand in the presence of varying

concentrations of ACBC.

Separation: Separate the bound and free radioligand by rapid filtration.
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Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

Data Analysis: Determine the IC50 value of ACBC (the concentration that inhibits 50% of the

specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using

the Cheng-Prusoff equation.

Interaction with Glycine Transporters
Glycine concentrations in the synaptic cleft are regulated by glycine transporters (GlyT1 and

GlyT2).[9] GlyT1, found on glial cells and neurons, is particularly important for modulating

glycine levels at glutamatergic synapses.[10] While ACBC's primary role is at the NMDA

receptor, its structural similarity to glycine suggests a potential interaction with these

transporters, which could indirectly influence NMDA receptor function. However, detailed

studies on the specific interaction of ACBC with glycine transporters are less common

compared to its direct receptor activity.

Succinate Dehydrogenase Inhibition
Recent research has explored derivatives of 1-aminocyclobutanecarboxylic acid as potential

inhibitors of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[11][12]

SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport

chain. Inhibition of SDH can have applications in agriculture (as fungicides) and potentially in

medicine. Certain ACBC derivatives have shown promising antifungal activity by targeting SDH.

[11][13]

Experimental Protocol: Succinate Dehydrogenase Activity Assay

A spectrophotometric assay can be used to measure the inhibitory effect of ACBC derivatives

on SDH activity.

Enzyme Source: Isolate mitochondria or submitochondrial particles containing SDH.

Assay Buffer: Prepare a suitable buffer containing a substrate (succinate) and an artificial

electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

Inhibitor: Add varying concentrations of the ACBC derivative to be tested.

Reaction Initiation: Initiate the reaction by adding the enzyme source.
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Measurement: Monitor the reduction of the electron acceptor over time by measuring the

decrease in absorbance at a specific wavelength.

Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Applications in Research and Drug Development
Positron Emission Tomography (PET) Imaging
Radiolabeled ACBC, particularly with carbon-11 ([¹¹C]ACBC), is utilized as a PET tracer for

tumor imaging.[6][14] Cancer cells often exhibit increased amino acid transport and

metabolism. [¹¹C]ACBC is preferentially taken up by tumor cells, allowing for their visualization

and the assessment of tumor recurrence.[14] Studies have shown that [¹¹C]ACBC PET can be

advantageous over other imaging modalities like FDG-PET, CT, or MRI in detecting recurrent

brain tumors.[14]

Experimental Protocol: Synthesis of [¹¹C]ACBC and Preclinical PET Imaging

Synthesis of [¹¹C]ACBC:

A common method for the synthesis of [¹¹C]ACBC is a modified Bücherer-Strecker synthesis.

[¹¹C]CO₂ Production: Produce [¹¹C]CO₂ using a cyclotron.

Grignard Reaction: Trap the [¹¹C]CO₂ and react it with a suitable Grignard reagent to form a

carboxylated intermediate.

Cyclization and Amination: Subsequent reaction steps lead to the formation of the

cyclobutane ring and the introduction of the amino group.

Purification: Purify the final [¹¹C]ACBC product using high-performance liquid

chromatography (HPLC).[6] The entire synthesis and purification process is typically

automated and completed within a short timeframe due to the short half-life of carbon-11

(approximately 20.4 minutes).[6]
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Caption: Workflow for preclinical PET imaging with [¹¹C]ACBC.
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Preclinical PET Imaging Workflow:

Animal Model: Utilize a relevant preclinical animal model of cancer.

Tracer Administration: Administer the synthesized [¹¹C]ACBC intravenously.

Uptake Phase: Allow for a period of tracer uptake and distribution.

Imaging: Perform a PET/CT scan to acquire images of tracer distribution.

Image Analysis: Reconstruct the images and perform quantitative analysis, such as

calculating the Standardized Uptake Value (SUV), to assess tumor uptake of the tracer.

Peptide Synthesis
The rigid cyclobutane ring of ACBC makes it a valuable building block for creating

conformationally constrained peptides.[15] Incorporating ACBC into a peptide sequence can

induce specific secondary structures, such as β-turns and helices.[15] This conformational

restriction can lead to peptides with enhanced biological activity, selectivity, and stability against

enzymatic degradation. For instance, ACBC has been incorporated into analogs of the

immunomodulatory peptide tuftsin, resulting in compounds with increased potency and

resistance to hydrolysis.[7][16]

Experimental Protocol: Incorporation of ACBC into Peptides

Standard solid-phase peptide synthesis (SPPS) protocols can be adapted to incorporate

ACBC.

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (acid

or amide).

Protecting Groups: Use N-α-Fmoc or N-α-Boc protected ACBC.

Coupling: Couple the protected ACBC to the growing peptide chain on the solid support

using standard coupling reagents (e.g., HBTU, HATU).

Deprotection: Remove the N-terminal protecting group to allow for the coupling of the next

amino acid.
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Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the

resin and remove the side-chain protecting groups.

Purification: Purify the final peptide using reverse-phase HPLC.

Quantitative Data Summary
Parameter Value Context Reference

[¹¹C]ACBC Synthesis

Yield
55% (chemical yield)

Modified Bücherer-

Strecker technique
[6]

[¹¹C]ACBC Synthesis

Time
~40 minutes

Including synthesis

and purification
[6]

Tumor-to-Gray Matter

Ratio ([¹¹C]ACBC

PET)

5.0
Recurrent brain

tumors
[14]

ACBC Derivative

(A21) EC50
0.03 mg/L

Antifungal activity

against Rhizoctonia

solani

[11][13]

ACBC Derivative

(A21) EC50
0.04 mg/L

Antifungal activity

against Botrytis

cinerea

[11][13]

ACBC Derivative

(A20) IC50
3.73 µM

Inhibition of porcine

succinate

dehydrogenase

[11][13]

Conclusion
1-Aminocyclobutanecarboxylic acid is a versatile molecule with significant implications for

both basic research and clinical applications. Its role as a modulator of the NMDA receptor

provides a basis for the development of novel therapeutics for neurological disorders.

Furthermore, its utility as a PET imaging agent in oncology highlights its importance in

diagnostics and treatment monitoring. The incorporation of ACBC into peptides offers a

strategy for designing more potent and stable peptide-based drugs. Emerging research into its

derivatives as enzyme inhibitors opens up new avenues for therapeutic and agricultural
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applications. This technical guide provides a foundational resource for scientists and

researchers to further explore and harness the potential of this unique cyclic amino acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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